molecular formula C17H26O2 B14834116 2-Tert-butoxy-1-tert-butyl-3-cyclopropoxybenzene

2-Tert-butoxy-1-tert-butyl-3-cyclopropoxybenzene

Cat. No.: B14834116
M. Wt: 262.4 g/mol
InChI Key: JRPOHASWIXUSNE-UHFFFAOYSA-N
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Description

2-Tert-butoxy-1-tert-butyl-3-cyclopropoxybenzene is an organic compound characterized by the presence of tert-butyl and tert-butoxy groups attached to a benzene ring, along with a cyclopropoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-butoxy-1-tert-butyl-3-cyclopropoxybenzene typically involves the following steps:

    Formation of tert-butyl groups:

    Introduction of tert-butoxy group: The tert-butoxy group can be introduced via the reaction of the corresponding alcohol with tert-butyl hydroperoxide in the presence of a suitable catalyst.

    Cyclopropoxy group formation: The cyclopropoxy group can be introduced through the reaction of the benzene derivative with a cyclopropyl halide under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been shown to be effective for the direct introduction of tert-butoxycarbonyl groups into various organic compounds, providing a more sustainable and versatile approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

2-Tert-butoxy-1-tert-butyl-3-cyclopropoxybenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: tert-butyl hydroperoxide, copper(I) catalyst.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products

    Oxidation: Arylethanone derivatives.

    Substitution: Compounds with new functional groups replacing the tert-butyl or tert-butoxy groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-tert-butoxy-1-tert-butyl-3-cyclopropoxybenzene involves its interaction with specific molecular targets and pathways. The tert-butoxy and tert-butyl groups can influence the compound’s reactivity and stability, while the cyclopropoxy group may contribute to its unique chemical properties. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Tert-butoxy-1-tert-butyl-3-cyclopropoxybenzene is unique due to the combination of tert-butyl, tert-butoxy, and cyclopropoxy groups attached to a benzene ring. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable for specific applications in chemistry and industry.

Properties

Molecular Formula

C17H26O2

Molecular Weight

262.4 g/mol

IUPAC Name

1-tert-butyl-3-cyclopropyloxy-2-[(2-methylpropan-2-yl)oxy]benzene

InChI

InChI=1S/C17H26O2/c1-16(2,3)13-8-7-9-14(18-12-10-11-12)15(13)19-17(4,5)6/h7-9,12H,10-11H2,1-6H3

InChI Key

JRPOHASWIXUSNE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C(=CC=C1)OC2CC2)OC(C)(C)C

Origin of Product

United States

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